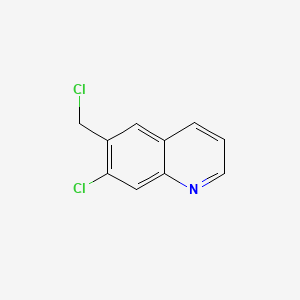

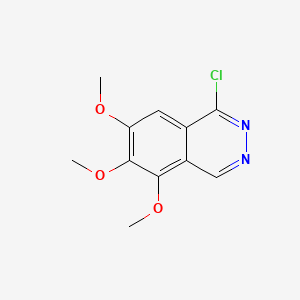

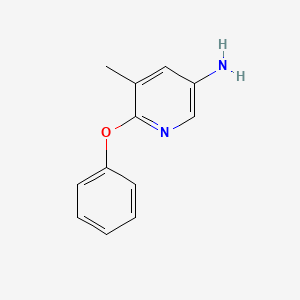

![molecular formula C9H7NO3S B582590 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid CAS No. 1243101-05-4](/img/structure/B582590.png)

2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of such compounds often involves the use of Grignard reagents. Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of “2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid” is complex due to the presence of multiple rings and functional groups. The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis

The compound can undergo a variety of chemical reactions. For instance, it can participate in cross-coupling reactions with aryl bromides in the presence of a palladium catalyst . It can also undergo alkylation reactions with alkyl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid” would depend on its exact molecular structure. Pyridine is a polar molecule and is miscible with water. It also has a distinctive, unpleasant fish-like odor .科学的研究の応用

Chemical Properties and Synthesis

- Synthetic Methodologies : A comprehensive review on the synthetic methods of (S)-clopidogrel, a compound closely related to the queried chemical structure, highlights the synthetic community's efforts to devise facile synthetic approaches due to its pharmaceutical importance. This review discusses the pros and cons of each synthetic methodology, which could be beneficial for further developments in synthetic methodologies for related compounds (Saeed et al., 2017).

Biological and Electrochemical Activities

- Organic Acid Properties : The review on the chemistry and properties of pyridine derivatives outlines the preparation procedures, properties, and a summary of complex compounds. It also touches on the important properties such as spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This information could suggest potential interest points for investigation into analogues, including the specific compound (Boča et al., 2011).

Environmental Impact and Treatment

- Pervaporation Separation Techniques : A review focusing on the pervaporation separation of water–acetic acid mixtures using polymeric membranes could offer insights into environmental and industrial applications. This process is economical and environmentally clean, suggesting potential research avenues for the separation or treatment of waste streams containing similar compounds (Aminabhavi & Toti, 2003).

Potential Applications in Material Science

- Organic Corrosion Inhibitors : Research on organic inhibitors in acidic media, including those containing carboxylic acids similar to the compound of interest, indicates applications in protecting metals during industrial cleaning processes. These inhibitors demonstrate reduced metallic dissolution and could be directly relevant to the research or development of new materials or protective coatings (Goyal et al., 2018).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s known that this compound is a building block in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reactions it’s involved in.

Mode of Action

It’s known to participate in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This suggests that it may interact with its targets through radical mechanisms, leading to various transformations such as anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

Given its role in organic synthesis , it’s likely that it participates in a variety of biochemical reactions and pathways, potentially affecting downstream effects depending on the specific context of its use.

Result of Action

It’s known to be a key component in the synthesis of polymers with wide optical bandgaps, low homo energy levels, and good hole-transporting abilities . This suggests that it may have significant effects on the physical and chemical properties of the materials it’s incorporated into.

特性

IUPAC Name |

2-(4-oxothieno[3,2-c]pyridin-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-8(12)5-10-3-1-7-6(9(10)13)2-4-14-7/h1-4H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDQPDDFFGWKQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C2=C1SC=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677493 |

Source

|

| Record name | (4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1243101-05-4 |

Source

|

| Record name | (4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

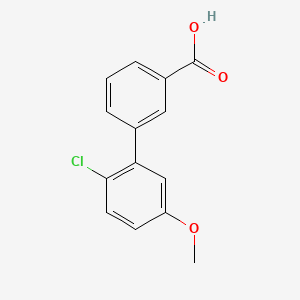

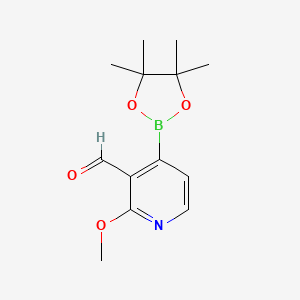

![1-Benzyl-1,6-diazaspiro[3.4]octane](/img/structure/B582515.png)